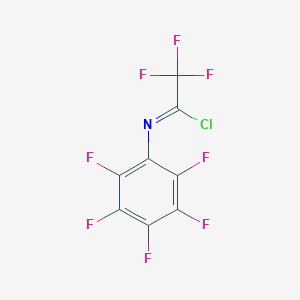
2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C8H5ClF3N. It is known for its unique properties due to the presence of both trifluoromethyl and perfluorophenyl groups. This compound is often used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride typically involves the reaction of trifluoroacetic anhydride with perfluoroaniline in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine can yield an imine derivative, while reaction with an alcohol can produce an ester .
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride involves its ability to act as an electrophile in chemical reactions. The presence of the trifluoromethyl and perfluorophenyl groups enhances its reactivity, allowing it to participate in a variety of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- N-Phenyltrifluoroacetimidoyl Chloride
- 2,2,2-Trifluoro-N-phenylethanimidoyl Chloride
Uniqueness
2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride is unique due to the presence of both trifluoromethyl and perfluorophenyl groups, which impart distinct chemical properties. These groups enhance its reactivity and make it a valuable reagent in the synthesis of fluorinated compounds .
Propriétés
Formule moléculaire |
C8ClF8N |
|---|---|
Poids moléculaire |
297.53 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(2,3,4,5,6-pentafluorophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8ClF8N/c9-7(8(15,16)17)18-6-4(13)2(11)1(10)3(12)5(6)14 |
Clé InChI |
SDNXUZKQLXEQPC-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)F)N=C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene](/img/structure/B13681490.png)
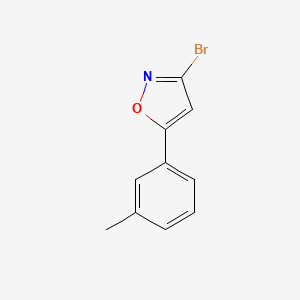


![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine](/img/structure/B13681524.png)

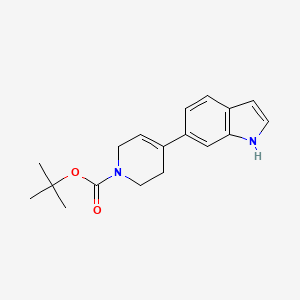

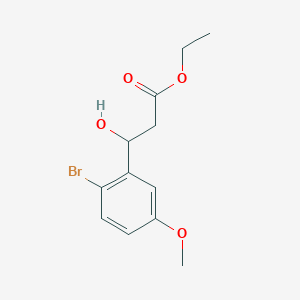


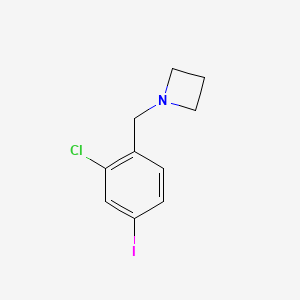
![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)
